molecular formula C16H32AlN B12649626 Diethylaluminium dicyclohexylamide CAS No. 68006-55-3

Diethylaluminium dicyclohexylamide

Cat. No.: B12649626
CAS No.: 68006-55-3
M. Wt: 265.41 g/mol
InChI Key: UWGHYLHGDSGIHE-UHFFFAOYSA-N
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Description

Diethylaluminium dicyclohexylamide is an organoaluminium compound with the molecular formula C₁₆H₃₂AlN. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of aluminium bonded to diethyl and dicyclohexylamide groups, making it a versatile reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylaluminium dicyclohexylamide can be synthesized through the reaction of diethylaluminium chloride with dicyclohexylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

(C2H5)2AlCl+(C6H11)2NH(C2H5)2AlN(C6H11)2+HCl(C_2H_5)_2AlCl + (C_6H_{11})_2NH \rightarrow (C_2H_5)_2AlN(C_6H_{11})_2 + HCl (C2​H5​)2​AlCl+(C6​H11​)2​NH→(C2​H5​)2​AlN(C6​H11​)2​+HCl

The reaction is usually carried out in a solvent such as toluene at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethylaluminium dicyclohexylamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylaluminium group is replaced by other nucleophiles.

    Coordination Reactions: The compound can form coordination complexes with various ligands, enhancing its reactivity and utility in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, alcohols, and amines. The reactions are typically carried out under an inert atmosphere to prevent oxidation and hydrolysis.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce alkylaluminium halides, while reactions with alcohols can yield alkoxyaluminium compounds.

Scientific Research Applications

Diethylaluminium dicyclohexylamide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Catalysis: The compound is employed as a catalyst in various polymerization reactions, enhancing the efficiency and selectivity of the processes.

    Material Science: It is used in the preparation of advanced materials, including metal-organic frameworks and nanomaterials.

    Pharmaceutical Research: this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of diethylaluminium dicyclohexylamide involves the coordination of the aluminium center with various substrates, facilitating their transformation through nucleophilic or electrophilic pathways. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

    Diethylaluminium chloride: Similar in structure but lacks the dicyclohexylamide group, making it less versatile in certain reactions.

    Diethylaluminium cyanide: Contains a cyanide group instead of dicyclohexylamide, used in different types of reactions such as hydrocyanation.

Uniqueness

Diethylaluminium dicyclohexylamide is unique due to its combination of diethylaluminium and dicyclohexylamide groups, providing a balance of reactivity and stability. This makes it particularly useful in a wide range of synthetic applications, from organic synthesis to catalysis and material science.

Properties

CAS No.

68006-55-3

Molecular Formula

C16H32AlN

Molecular Weight

265.41 g/mol

IUPAC Name

dicyclohexylazanide;diethylalumanylium

InChI

InChI=1S/C12H22N.2C2H5.Al/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2;/h11-12H,1-10H2;2*1H2,2H3;/q-1;;;+1

InChI Key

UWGHYLHGDSGIHE-UHFFFAOYSA-N

Canonical SMILES

CC[Al+]CC.C1CCC(CC1)[N-]C2CCCCC2

Origin of Product

United States

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